4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
“4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9ClFNO2S. It has a molecular weight of 285.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H9ClFNO2S. It includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . For a detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC, and more could be used .Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.72 . Other physical and chemical properties like boiling point, density, etc., are not available in the current data.Scientific Research Applications
1. Molecular Docking and Crystal Structure Studies
The compound 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been explored in the context of molecular docking studies and crystal structure analysis. Such research is crucial for understanding the compound's orientation and interaction within specific enzymes like cyclooxygenase-2, aiding in the development of potential inhibitors for therapeutic applications (Al-Hourani et al., 2015).
Future Directions
Properties
IUPAC Name |
4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-1-7-13(8-2-10)24(22,23)17-9-14-18-19-20-21(14)12-5-3-11(16)4-6-12/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUALRGPKFPFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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